5-Androsten-3,17-diol diacetate

Descripción general

Descripción

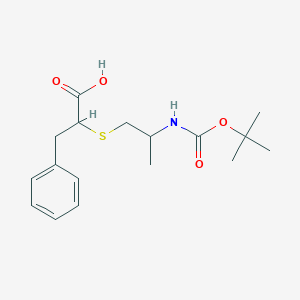

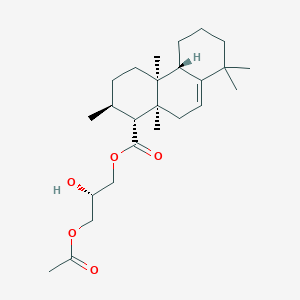

5-Androsten-3,17-diol diacetate, also known as androst-5-ene-3β,17β-diol 3β,17β-diacetate, is a synthetic anabolic-androgenic steroid and an androgen ester . It is a metabolite of the potent androgen, 5alpha-dihydrotestosterone .

Synthesis Analysis

This compound can be synthesized from tigogenin . Another method involves using unlabeled androsterone as starting material, 5 alpha- [16,16-2H2]androstan-3 alpha-ol-17-one was synthesized by exchange using deuterated potassium methoxide .

Molecular Structure Analysis

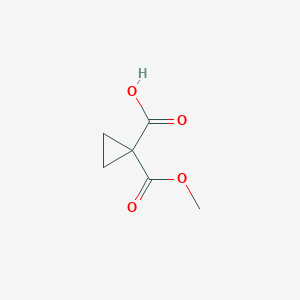

The molecular formula of this compound is C23H34O4 . It is a structural analogue of DHT (5α-androstan-17β-ol-3-one) .

Chemical Reactions Analysis

This compound is a metabolite of the potent androgen, 5alpha-dihydrotestosterone . It has been found to stimulate the immune system .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 434.8 g/mol . It has a topological polar surface area of 18.5 Ų .

Aplicaciones Científicas De Investigación

Synthetic Applications :

- Synthesis of Analogs : 5-Androsten-3,17-diol diacetate was utilized as a starting compound in the synthesis of other steroids, such as rubrosterone, indicating its importance in the synthesis of various steroid analogs and derivatives (Sydykov et al., 1975).

Biochemical Studies :

- Steroid Isomerization Studies : The compound was studied for its role in the isomerization of steroids, offering insights into the enzymatic processes and rate constants associated with steroid transformations (Zeng & Pollack, 1991).

- Liver Enzyme Activities : It was used to study the masculinization of rat liver enzyme activities following certain treatments, indicating its use in understanding steroid metabolism and sex-dependent enzymatic activity in liver (Gustafsson & Stenberg, 1974).

- Breast Cancer Research : Research has been conducted on delta 5-androstenediol metabolism in postmenopausal women with breast cancer, highlighting its potential role in the disease's progression or treatment strategies (Bird et al., 1982).

Steroid Metabolism and Function :

- Inhibition of Testosterone Conversion : Studies on 4-Androsten-3-one-17 beta-carboxylic acid and its methyl ester's antiandrogenic potency indicated its role in inhibiting the conversion of testosterone, which is significant in understanding and potentially managing conditions related to androgen levels (Voigt & Hsia, 1973).

- Effects on Microsomal and Soluble Rat Liver Enzymes : The compound's influence on liver enzymes, particularly those involved in steroid metabolism, has been studied for understanding gender differences and developmental biology (Gustafsson & Stenberg, 1974).

Development of Progesterone Antagonists :

- Synthesis of Derivatives : Efforts have been made to synthesize various androstene derivatives, including 3 beta,17 beta-dihydroxy-7 alpha/7 beta-(4-hydroxyphenyl)-androst-5-ene 3,17-diacetate, as part of developing progesterone antagonists (Negi et al., 1995).

Dietary Supplement Analysis :

- Over-the-Counter Dietary Supplements : Analysis of dietary supplements containing steroids, including 5-Androsten-3,17-diol, has been conducted to understand their content and implications for users, particularly athletes (Green et al., 2001).

Amniotic Fluid Analysis in Pregnancy :

- High-Risk Pregnancy Assessment : 5-Androsten-3,17-diol has been isolated from amniotic fluid among other sources and used in assessing high-risk pregnancies (Mancuso et al., 1980).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17?,18-,19-,20-,21?,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKRUGDXPWHXHL-JBBZJTNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.